N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the specific substituents on the thiazole ring .
Biochemical Analysis
Biochemical Properties
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, this compound has been found to bind to proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby modulating cellular responses to external stimuli .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the apoptotic pathway. Furthermore, this compound influences cell signaling pathways, such as the phosphoinositide 3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on normal cells appear to be less pronounced, suggesting a degree of selectivity towards cancerous cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and antioxidant effects, reducing tissue damage and oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining an optimal therapeutic dose that maximizes efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play crucial roles in the detoxification of reactive oxygen species and xenobiotics. These interactions help in maintaining cellular redox balance and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to bind to albumin, facilitating its transport in the bloodstream. Additionally, this compound can interact with membrane transporters, such as organic anion-transporting polypeptides, which aid in its uptake into cells. These interactions influence the compound’s localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene-1-carboxamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methoxyphenyl isothiocyanate and 2-aminonaphthalene-1-carboxamide in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene-1-carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy in certain applications compared to its analogs .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-16-11-9-15(10-12-16)19-13-26-21(22-19)23-20(24)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXYFAJMFTJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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